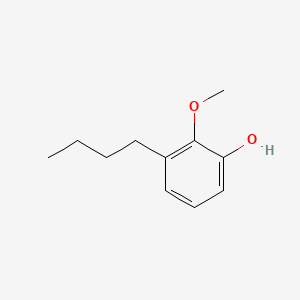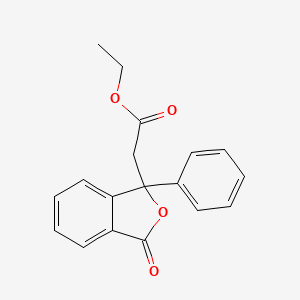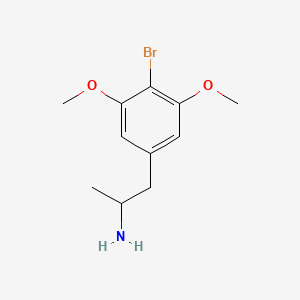
4-Bromo-3,5-dimethoxyamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,5-dimethoxyamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. In his book PiHKAL, the dosage range is listed as 4–10 mg and the duration is listed as 8–12 hours. It produces analgesia, numbness, and reduction of physical feeling .
準備方法
The synthesis of 4-Bromo-3,5-dimethoxyamphetamine typically involves the bromination of 3,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane. The reaction is carried out at low temperatures to control the rate of bromination and to ensure the selective substitution at the 4-position .
Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic drug. the general principles of organic synthesis and bromination reactions would apply.
化学反応の分析
4-Bromo-3,5-dimethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically the corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The major products are the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom.
科学的研究の応用
4-Bromo-3,5-dimethoxyamphetamine has been studied for its effects on the central nervous system. It has been used in research to understand the mechanisms of psychedelic drugs and their impact on brain function. Studies have shown that it can produce alterations in perception, mood, and cognition, making it a valuable tool for studying the neurochemical basis of these effects .
Its structure can serve as a template for the development of new therapeutic agents targeting specific neurotransmitter systems .
作用機序
The mechanism of action of 4-Bromo-3,5-dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is known to play a key role in the effects of psychedelic drugs. The activation of this receptor leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, resulting in the characteristic effects of the compound .
類似化合物との比較
4-Bromo-3,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-bromoamphetamine (DOB): This compound also has psychedelic properties and acts as a 5-HT2A receptor agonist.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Similar to DOB, DOI is a potent psychedelic and has a similar mechanism of action.
2,5-Dimethoxy-4-chloroamphetamine (DOC): This compound is another psychedelic amphetamine with similar effects and receptor interactions
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and potency.
特性
CAS番号 |
32156-34-6 |
|---|---|
分子式 |
C11H16BrNO2 |
分子量 |
274.15 g/mol |
IUPAC名 |
1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3 |
InChIキー |
FAVLJTSHWBEOMA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



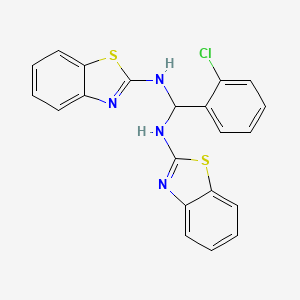
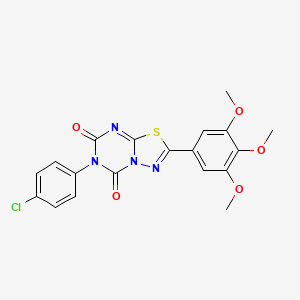
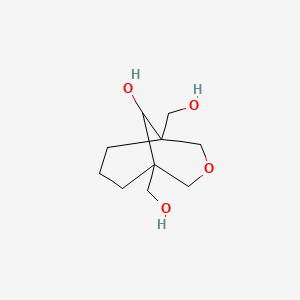
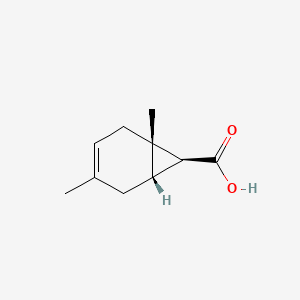
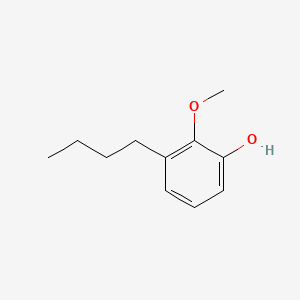
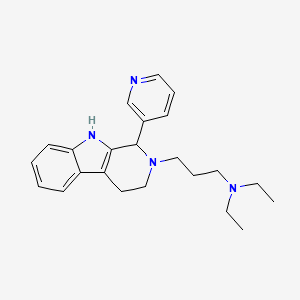

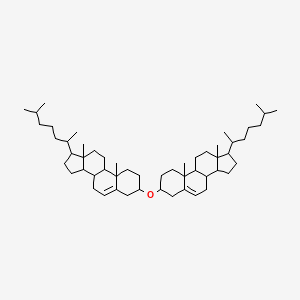

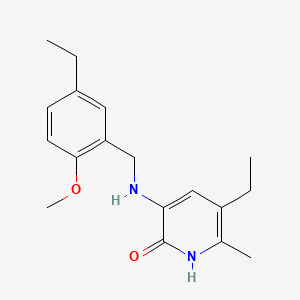
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
